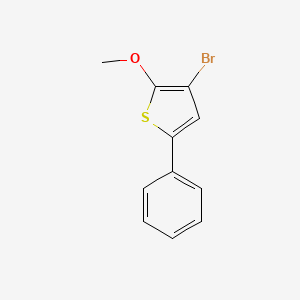

3-Bromo-2-methoxy-5-phenylthiophene

Übersicht

Beschreibung

3-Bromo-2-methoxy-5-phenylthiophene is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-2-methoxy-5-phenylthiophene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex thiophene derivatives and conjugated polymers, which are essential for developing organic electronic materials, such as:

- Organic light-emitting diodes (OLEDs)

- Organic photovoltaics (OPVs)

The compound's electrophilic nature allows it to participate in various coupling reactions, enhancing its utility in synthesizing complex structures.

Medicinal Chemistry

Research indicates that thiophene derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for developing new antimicrobial agents targeting resistant strains.

- Anticancer Activity : Preliminary studies demonstrate that the compound can inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects on melanoma (B16F10) and breast cancer (MCF-7) cell lines with IC50 values of 15 µM and 20 µM, respectively. This suggests mechanisms such as apoptosis induction through enzyme inhibition critical for cancer cell survival.

Antioxidant Properties

The compound exhibits significant antioxidant activity, as evidenced by DPPH radical scavenging assays:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This property indicates its potential use in formulations aimed at reducing oxidative stress-related damage.

Industrial Applications

In addition to its research applications, this compound has potential industrial applications:

- Organic Electronics : Its role in synthesizing conducting polymers makes it valuable for developing advanced materials used in electronic devices.

- Pharmaceuticals : The compound's biological activities position it as a candidate for drug development, particularly in creating new antimicrobial and anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that halogen-substituted compounds exhibited enhanced antibacterial activities compared to their non-halogenated counterparts. This underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Properties

In another investigation focused on cancer treatment, researchers tested this compound against several cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The bromine atom at the 3-position acts as a leaving group, facilitating nucleophilic substitution. The methoxy group directs nucleophilic attack to the meta position (relative to itself), though thiophene’s aromaticity may influence regioselectivity.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Substitution with Grignard reagents | Grignard reagents (e.g., i-PrMgCl·LiCl) | Formation of substituted thiophenes |

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed coupling reactions, such as Suzuki, Stille, or Kumada coupling. The methoxy group may stabilize intermediates or influence reaction regiochemistry.

| Reaction Type | Conditions | Example Product | Reference |

|---|---|---|---|

| Halogen-magnesium exchange | i-PrMgCl·LiCl, THF | Grignard reagent (GM3a) for polymerization | |

| Kumada coupling | Reflux, palladium catalysts | Polymeric materials |

Grignard Reagent Formation

The bromine undergoes halogen-magnesium exchange to form a Grignard reagent, which can react with electrophiles.

Mechanism :

-

Electrophilic Attack :

The Grignard reagent reacts with carbonyl compounds or other electrophiles.

Reaction Pathways Involving the Methoxy Group

The methoxy group participates in nucleophilic reactions or acts as a directing group. For example:

-

Oxidation : Potential conversion to a ketone under strong oxidizing conditions (inferred from general organic chemistry principles).

-

Nucleophilic Attack : Activation of adjacent positions for substitution or coupling.

Eigenschaften

CAS-Nummer |

459424-50-1 |

|---|---|

Molekularformel |

C11H9BrOS |

Molekulargewicht |

269.16 g/mol |

IUPAC-Name |

3-bromo-2-methoxy-5-phenylthiophene |

InChI |

InChI=1S/C11H9BrOS/c1-13-11-9(12)7-10(14-11)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI-Schlüssel |

QUCGBYLEHKETOJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(S1)C2=CC=CC=C2)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.